molecular formula C7H6Cl2FN B1448617 2,6-Dichloro-4-fluorobenzylamine CAS No. 1804886-16-5

2,6-Dichloro-4-fluorobenzylamine

Cat. No.: B1448617
CAS No.: 1804886-16-5
M. Wt: 194.03 g/mol
InChI Key: ZHQGMSCWNMUUHS-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorobenzylamine is a useful research compound. Its molecular formula is C7H6Cl2FN and its molecular weight is 194.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dichloro-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQGMSCWNMUUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Shield and the Electron Sink: A Technical Guide to the Metabolic Stability of 2,6-Dichloro-4-Fluoro Substitutions in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Metabolic Resilience in Drug Discovery

In the intricate ballet of drug discovery, the pursuit of a molecule with potent and selective biological activity is only the first act. The subsequent, and often more challenging, performance lies in engineering a compound that can endure the body's formidable metabolic machinery to reach its therapeutic target in sufficient concentrations. A primary hurdle in this endeavor is oxidative metabolism, predominantly orchestrated by the cytochrome P450 (CYP450) superfamily of enzymes.[1] These hepatic enzymes are the body's primary defense against xenobiotics, often rendering drug candidates inactive or facilitating their rapid clearance. Consequently, medicinal chemists are in a perpetual search for chemical motifs that can shield a molecule from this metabolic onslaught, thereby enhancing its bioavailability and extending its duration of action.

This technical guide delves into the strategic deployment of the 2,6-dichloro-4-fluoro substitution pattern on a phenyl ring as a robust solution to the challenge of metabolic instability. We will explore the synergistic interplay of steric and electronic effects conferred by this specific arrangement of halogens, providing a mechanistic rationale for its efficacy. Furthermore, this guide will furnish drug development professionals with the practical knowledge to assess the metabolic stability of their compounds through detailed, field-proven in vitro protocols.

The Two Pillars of Protection: Unraveling the Stability of the 2,6-Dichloro-4-Fluorophenyl Moiety

The remarkable metabolic stability imparted by the 2,6-dichloro-4-fluoro-phenyl group stems from a powerful combination of two fundamental principles: steric hindrance and electronic deactivation.

The Steric Shield: Ortho-Disubstitution as a Physical Barrier

The positioning of two chlorine atoms at the ortho positions (2 and 6) of the phenyl ring creates a significant steric impediment. This "steric shielding" physically obstructs the approach of the bulky CYP450 active site to the aromatic ring.[2] For oxidative metabolism of an aromatic ring to occur, the substrate must fit into the enzyme's active site in a specific orientation that allows for the transfer of an activated oxygen atom. The two ortho-chlorine atoms act as "gatekeepers," effectively preventing the phenyl ring from achieving the necessary proximity and orientation for metabolism to take place.

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} caption="Steric hindrance from ortho-dichloro substitution."

The Electron Sink: Fluoro-Substitution and the Deactivation of the Aromatic Ring

The metabolic oxidation of aromatic rings is an electrophilic process initiated by the highly reactive iron-oxo species within the CYP450 active site.[1] The susceptibility of an aromatic ring to this attack is directly related to its electron density. The presence of the highly electronegative fluorine atom at the para-position (4) of the phenyl ring exerts a powerful electron-withdrawing inductive effect.[3] This effect reduces the electron density of the aromatic π-system, making it a less favorable substrate for the electrophilic CYP450 enzymes.

This phenomenon can be rationalized by considering the energy of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. Electron-withdrawing groups, such as fluorine, lower the HOMO energy. A lower HOMO energy signifies that the electrons in the π-system are more tightly held and less available for donation to the electrophilic oxidizing species of the CYP450 enzyme, thereby decreasing the rate of metabolism.[1]

dot graph LR { node [shape=plaintext, fontname="Arial"]; edge [arrowhead=vee, color="#5F6368"];

} caption="Electronic deactivation by para-fluoro substitution."

Quantitative Assessment of Metabolic Stability: In Vitro Methodologies

To experimentally validate the metabolic stability of drug candidates bearing the 2,6-dichloro-4-fluoro-phenyl moiety, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[4] These assays provide quantitative measures of a compound's intrinsic clearance, which is a critical parameter for predicting its in vivo pharmacokinetic behavior.[5][6]

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in CYP450 enzymes.[4] It is a cost-effective and high-throughput method to assess Phase I metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in an appropriate organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (from human or other relevant species) with a phosphate buffer (pH 7.4).

    • Add the test compound to the microsome-buffer mixture at a final concentration typically between 0.1 and 1 µM.

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow for temperature equilibration.

  • Initiation of Metabolic Reaction:

    • Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP450 activity).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the metabolic activity by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} caption="Workflow for Liver Microsomal Stability Assay."

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), providing a more physiologically relevant model as it includes both Phase I and Phase II metabolic enzymes, as well as active transporter systems.[5]

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration using a method such as trypan blue exclusion.

    • Prepare a hepatocyte suspension in an appropriate incubation medium.

  • Incubation:

    • Add the test compound to the hepatocyte suspension at a final concentration typically between 0.1 and 1 µM.

    • Incubate the mixture at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the hepatocyte suspension.

    • Immediately quench the metabolic activity by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Lyse the cells by vortexing or sonication.

    • Centrifuge the quenched samples to precipitate cellular debris and proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance typically expressed as µL/min/10⁶ cells.

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} caption="Workflow for Hepatocyte Stability Assay."

Data Presentation and Interpretation

The results from these in vitro assays are best presented in a tabular format to allow for clear comparison between compounds. Key parameters to report include the in vitro half-life (t½) and the intrinsic clearance (CLint).

Compound IDSubstitution PatternIn Vitro t½ (min)In Vitro CLint (µL/min/mg protein or 10⁶ cells)
Example 1 Unsubstituted Phenyl1546.2
Example 2 4-Fluorophenyl4515.4
Example 3 2,6-Dichlorophenyl> 120< 5.8
Test Compound 2,6-Dichloro-4-fluorophenyl > 120 < 5.8

Note: The data presented in this table are illustrative and will vary depending on the specific molecular scaffold and the experimental conditions.

A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability. Compounds with a 2,6-dichloro-4-fluoro-phenyl substitution are expected to exhibit significantly longer half-lives and lower intrinsic clearance compared to their non-halogenated or mono-halogenated counterparts.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of the 2,6-dichloro-4-fluoro-phenyl moiety represents a highly effective and predictable strategy for enhancing the metabolic stability of drug candidates. The synergistic combination of steric hindrance from the ortho-dichloro substituents and electronic deactivation from the para-fluoro substituent provides a robust shield against CYP450-mediated metabolism. By understanding the underlying principles and employing the detailed in vitro protocols outlined in this guide, researchers and drug development professionals can confidently utilize this powerful tool to design more resilient and efficacious therapeutics. The ability to rationally engineer metabolic stability into lead compounds is a critical step in navigating the complex path from discovery to clinical success.

References

  • Welch, J. T. Selective fluorination in drug design and development: an overview of biochemical rationales. J. Med. Chem.1994 , 37 (1), 1-10. [Link]

  • Griffin, S. J.; F-Griffin, R. J. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environ. Toxicol. Chem.2017 , 36 (10), 2635-2648. [Link]

  • Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Narquizian, R.; Stahl, M. Fluorine in medicinal chemistry. ChemBioChem2004 , 5 (5), 637-643. [Link]

  • Reid, J. R.; L-C, S. A.; Roth, G. P. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorg. Med. Chem. Lett.2021 , 43, 128081. [Link]

  • Wang, J.; Sánchez-Roselló, M.; Aceña, J. L.; del Pozo, C.; Sorochinsky, A. E.; Fustero, S.; Soloshonok, V. A.; Liu, H. Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chem. Rev.2014 , 114 (4), 2432-2506. [Link]

  • Bhattarai, P.; Trombley, T. A.; Altman, R. A. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J. Med. Chem.2022 , 65 (1), 1-26. [Link]

  • Rietjens, I. M. C. M.; den Besten, C.; Hanzlik, R. P.; van Berkel, W. J. H.; van Bladeren, P. J. Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center. Chem. Res. Toxicol.1996 , 9 (1), 133-139. [Link]

  • Nagilla, R.; Frank, K. A.; Jolivette, L. J.; Ward, K. W. Investigation of the utility of published in vitro intrinsic clearance data for prediction of in vivo clearance. J. Pharmacol. Toxicol. Methods2006 , 53 (2), 106-116. [Link]

  • Bhattarai, P.; Trombley, T. A.; Altman, R. A. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J. Med. Chem.2022 , 65 (1), 1-26. [Link]

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev.2008 , 37 (2), 320-330. [Link]

  • Bhattarai, P.; Trombley, T. A.; Altman, R. A. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2021 . [Link]

  • Altman, R. A. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2021 . [Link]

  • Isanbor, C.; O'Hagan, D. Fluorine in medicinal chemistry: a review of newly introduced fluorinated drugs. J. Fluorine Chem.2006 , 127 (3), 303-319. [Link]

  • Guengerich, F. P. Cytochrome P450 enzymes and drug metabolism in humans. Arch. Biochem. Biophys.2021 , 709, 108973. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Al-Majdoub, Z. M.; Al-Huniti, M. H.; Al-Sawalha, N. A.; Al-Hiari, Y. M. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Int. J. Mol. Sci.2023 , 24 (13), 10996. [Link]

  • McGinnity, D. F.; Soars, M. G.; Urbanowicz, R. A.; Riley, R. J. Prediction of in vitro intrinsic clearance from hepatocytes: comparison of suspensions and monolayer cultures. Drug Metab. Dispos.2004 , 32 (11), 1247-1253. [Link]

  • Tyndale, R. F.; Miksys, S. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain. J. Psychiatry Neurosci.2012 , 37 (1), 6-17. [Link]

  • P-G, F.; S, S.; C, C.; M, C. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomedicines2023 , 11 (5), 1461. [Link]

  • de la Torre, R.; Farré, M.; Roset, P. N.; López, C.; Mas, M. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals2022 , 15 (3), 329. [Link]

  • S, M. Role of cytochrome P450 in drug interactions. Indian J. Pharmacol.2008 , 40 (2), 51-57. [Link]

  • Wilson, N. L.; R-Day, J. C.; G-Day, M. A.; Carlson, D. L.; Rockne, K. J. Sequestration of a fluorinated analog of 2,4-dichlorophenol and metabolic products by L. minor as evidenced by 19F NMR. Environ. Sci. Technol.2003 , 37 (12), 2753-2759. [Link]

  • Kumar, R.; Kumar, S.; Singh, R. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Curr. Org. Chem.2021 , 25 (11), 1334-1353. [Link]

  • U.S. Food and Drug Administration. 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. [Link]

  • Kempsford, R.; Allen, A.; Kelly, K.; Saggu, P.; Norris, V. The effect of ketoconazole on the pharmacokinetics and pharmacodynamics of inhaled fluticasone furoate and vilanterol trifenatate in healthy subjects. Br. J. Clin. Pharmacol.2011 , 72 (3), 439-447. [Link]

Sources

Methodological & Application

Application Note: Protocol for Amination of 2,6-Dichloro-4-Fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the amination of 2,6-dichloro-4-fluorobenzyl chloride (CAS: N/A for specific isomer, analogous to 2,6-dichlorobenzyl chloride derivatives). This substrate presents a unique chemo-selectivity challenge: the competition between nucleophilic aliphatic substitution (


)  at the benzylic position and nucleophilic aromatic substitution (

)
at the activated 4-fluoro position.

Due to the significant steric hindrance imposed by the 2,6-dichloro substituents, standard benzylic amination rates are retarded, often requiring forcing conditions that inadvertently trigger the undesired


 pathway. This guide introduces a Finkelstein-Assisted Amination  protocol to accelerate the desired pathway while suppressing side reactions.

Chemo-Selectivity & Mechanistic Analysis[1]

The substrate contains two electrophilic sites susceptible to nucleophilic attack by amines. Understanding the electronic and steric environment is critical for process control.

The Electrophilic Competition
  • Site A: Benzylic Chloride (

    
     Target) 
    
    • Reactivity: Typically high for benzyl chlorides.

    • Impediment: The 2,6-dichloro pattern creates a "neopentyl-like" steric wall.[1] The nucleophile must approach from the backside of the C-Cl bond, which is shielded by the bulky ortho-chlorines. This significantly increases the activation energy (

      
      ) for the 
      
      
      
      transition state.
  • Site B: Aryl Fluoride (

    
     Target) 
    
    • Reactivity: The Fluorine at the 4-position is activated by the electron-withdrawing nature of the ring (inductive effects of Cl and the benzyl group).

    • Risk: Hard nucleophiles (primary amines) and high temperatures favor attack here, leading to the displacement of fluoride rather than chloride.

Reaction Pathway Diagram[2]

ReactionPathways node_substrate 2,6-dichloro-4-fluorobenzyl chloride node_SN2 Path A: Benzylic Substitution (Desired) node_substrate->node_SN2 Mild Heat, KI Cat. Polar Aprotic Solvent node_SNAr Path B: Aryl Substitution (Undesired Impurity) node_substrate->node_SNAr High Heat (>80°C) Strong Base node_amine Amine (R-NH2) node_amine->node_SN2 Mild Heat, KI Cat. Polar Aprotic Solvent node_amine->node_SNAr High Heat (>80°C) Strong Base node_Product Benzylamine Derivative (Target) node_SN2->node_Product node_SideProduct 4-Amino-aryl Chloride (Byproduct) node_SNAr->node_SideProduct

Figure 1: Mechanistic divergence. Path A is the kinetic target; Path B is the thermodynamic trap.

Experimental Protocols

Method A: Finkelstein-Assisted Amination (Recommended)[1]

This method utilizes Potassium Iodide (KI) to generate a transient, more reactive benzyl iodide intermediate. The Iodide is a better leaving group and less sensitive to the steric bulk than Chloride, accelerating the


 reaction at lower temperatures, thereby avoiding the energy threshold for 

.
Reagents & Materials
  • Substrate: 2,6-dichloro-4-fluorobenzyl chloride (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 - 1.5 equiv)[1]

  • Catalyst: Potassium Iodide (KI) (0.1 - 0.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-fluorobenzyl chloride (1.0 equiv) in Acetonitrile (0.2 M concentration).

  • Activation: Add Potassium Iodide (KI) (0.1 equiv). Stir at room temperature for 15 minutes. Observation: Solution may darken slightly due to trace iodine, or precipitate KCl.

  • Base Addition: Add

    
      (1.5 equiv). Ensure the base is finely powdered to maximize surface area.
    
  • Amine Addition: Add the Amine (1.2 equiv) dropwise.

    • Note: If using a volatile amine (e.g., ethylamine), use a sealed pressure tube or cool the solution to 0°C during addition.

  • Reaction: Heat the mixture to 50°C - 60°C . Monitor via TLC or HPLC.

    • Target Time: 4–12 hours.

    • Stop Condition: Disappearance of benzyl chloride. Do not overheat, as this promotes fluoride displacement.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off inorganic salts (

      
      , KCl, KI).
      
    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).

    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
Method B: Direct Amination (For Non-Hindered/Liquid Amines)

Suitable only for highly nucleophilic secondary amines (e.g., Morpholine, Piperidine) where the amine acts as both nucleophile and solvent/base.

  • Dissolution: Dissolve substrate in minimal THF.

  • Addition: Add excess liquid amine (5.0 equiv) slowly at 0°C.

  • Stir: Allow to warm to Room Temperature (25°C). Stir for 24 hours.

  • Workup: Dilute with water, extract with DCM.

Process Safety & Handling

Danger: 2,6-dichloro-4-fluorobenzyl chloride is a potent lachrymator and vesicant .[1] It causes severe skin burns and eye damage.[4]

Hazard ClassPrecautionary Measure
Corrosive / Vesicant Handle only in a functioning fume hood.[1] Double-glove (Nitrile + Laminate).[1]
Lachrymator Do not heat open vessels. Use a scrubber for off-gassing if running on large scale.[1]
Hydrolysis Reacts with moisture to form HCl gas. Store under inert atmosphere (Nitrogen/Argon).

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Steric hindrance blocking approach.[1]Switch to Method A (add KI catalyst). Increase solvent polarity (MeCN

DMF).
Impurity: Des-fluoro product

reaction occurring at F-position.[1]
Lower reaction temperature (

). Reduce reaction time. Ensure amine is not in vast excess if heating.
Impurity: Dimerization Amine reacting with two benzyl chlorides.Use a larger excess of Amine (>3 equiv) or use Method A with slow addition of substrate to the amine.
Darkening/Tars Decomposition / Polymerization.Exclude light (wrap flask in foil). Degas solvents to remove oxygen.

Workflow Visualization

OptimizationWorkflow Start Start: 2,6-dichloro-4-fluorobenzyl chloride CheckAmine Is Amine Volatile or Precious? Start->CheckAmine MethodA Method A: Finkelstein (KI) Solvent: MeCN, Temp: 50°C CheckAmine->MethodA Yes (Precious/Volatile) MethodB Method B: Excess Amine Solvent: THF, Temp: RT CheckAmine->MethodB No (Cheap/Liquid) QC In-Process Control (HPLC/TLC) MethodA->QC MethodB->QC Decision Check Impurity Profile QC->Decision Success Isolate Product Decision->Success Clean Profile Fail_SNAr High Ar-F Substitution? Decision->Fail_SNAr Byproduct B detected Fail_Slow Low Conversion? Decision->Fail_Slow Starting Material remains Fail_SNAr->MethodA Retry: Lower Temp (<40°C) Fail_Slow->MethodA Retry: Switch Solvent (DMF)

Figure 2: Decision tree for protocol selection and optimization based on amine type and reaction outcome.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-fluorobenzyl chloride. (Analogous safety data for chlorofluorobenzyl chlorides). Retrieved from

  • Organic Syntheses. (2016). Synthesis of N-substituted 3,4-dichloromaleimides (Demonstrating amine reactivity with hindered dichloro-systems). Org. Synth. Retrieved from

  • National Institutes of Health (NIH). (2012). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. (Specific reference to 2,6-substitution patterns). Retrieved from

  • Kobe University. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides. (Reference for handling chlorinated electrophiles and amines). Retrieved from

  • BenchChem. (2025). Application Notes: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis. (Analogous 2,6-dichloro-4-fluoro substitution patterns). Retrieved from

Sources

Reaction conditions for coupling 2,6-Dichloro-4-fluorobenzylamine with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling 2,6-Dichloro-4-fluorobenzylamine with carboxylic acids presents a dual challenge in medicinal chemistry: steric occlusion and electronic deactivation . The ortho-dichloro substitution pattern creates a "picket fence" steric barrier around the benzylic methylene, while the electron-withdrawing nature of the halogenated ring reduces the nucleophilicity of the amine nitrogen. Standard carbodiimide protocols (e.g., EDC/HOBt) frequently result in sluggish kinetics, incomplete conversion, or high racemization of the acid partner due to prolonged reaction times.

This guide details three field-proven protocols—T3P® (Propylphosphonic Anhydride) , HATU , and Acid Chloride Activation —optimized to overcome these specific barriers.

Strategic Analysis: The Challenge

To select the correct protocol, one must understand the substrate's specific resistance profile:

  • Steric Hindrance (The Primary Driver): The chlorine atoms at positions 2 and 6 are bulky (Van der Waals radius ~1.75 Å). They restrict the rotation of the methylene linker and physically block the approach of large activated esters (like OBt esters).

  • Electronic Deactivation: The cumulative inductive effect (

    
    ) of the fluorine (
    
    
    
    -position) and two chlorines (
    
    
    -positions) pulls electron density away from the amine nitrogen, lowering its pKa and nucleophilicity compared to a standard benzylamine.
Decision Matrix: Method Selection

DecisionMatrix Start Start: Select Coupling Strategy Scale Is the reaction scale > 1 gram? Start->Scale AcidSens Is the Carboxylic Acid Acid-Sensitive or Chiral? Scale->AcidSens No (<1g) T3P METHOD A: T3P Protocol (High Yield, Low Epimerization) Scale->T3P Yes (Scalable) HATU METHOD B: HATU Protocol (Best for Discovery/Small Scale) AcidSens->HATU Yes (Prevent Racemization) AcidCl METHOD C: Acid Chloride (Brute Force for Non-Sensitive Acids) AcidSens->AcidCl No (Robust/Cheap)

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on scale and substrate sensitivity.

Protocol A: T3P (Propylphosphonic Anhydride)

Status: Preferred Method for Scale-Up and Chiral Acids

T3P is the superior choice for this specific amine. It forms a mixed anhydride that is highly reactive yet sterically compact compared to uronium salts. Crucially, the by-products are water-soluble, simplifying the purification of the lipophilic halogenated product.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Amine: this compound (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (for non-epimerizable acids)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Protocol:

  • Dissolution: Charge the reaction vessel with the Carboxylic Acid (1.0 equiv) and this compound (1.1 equiv) in EtOAc (concentration ~0.2 M).

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA for T3P couplings as it acts as both a base and a nucleophilic catalyst, reducing epimerization risk.

  • Activation: Dropwise add T3P solution (1.5 equiv). A mild exotherm may occur.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • QC Check: Monitor by LC-MS.[1] If conversion is <90% after 4 hours, add 0.5 equiv T3P and heat to 50°C.

  • Workup (The "Self-Cleaning" Step):

    • Dilute with water (equal volume).

    • Separate phases.

    • Wash organic layer with 1M HCl (removes excess pyridine/amine).

    • Wash organic layer with 1M NaOH (removes unreacted acid and T3P by-products).

    • Dry over MgSO₄ and concentrate.

Protocol B: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

Status: Gold Standard for Discovery Chemistry / Library Synthesis

When working on mg-scale or with precious intermediates, HATU provides the highest probability of success due to the "At-effect" (neighboring group participation by the pyridine nitrogen in the HOAt leaving group), which accelerates the reaction rate significantly.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Amine: this compound (1.2 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)[2]

Step-by-Step Protocol:

  • Pre-Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at RT.

    • Why: This forms the OAt-active ester before the hindered amine is introduced, preventing the amine from complexing with the coupling reagent.

  • Coupling: Add this compound (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 1–12 hours.

    • Optimization: If the reaction stalls, heat to 45°C. The high boiling point of DMF supports thermal acceleration.

  • Workup:

    • Dilute with EtOAc.

    • Wash extensively with LiCl (5% aq) or water to remove DMF.

    • Standard acid/base wash as in Method A.

Protocol C: Acid Chloride Activation

Status: Fallback for Extremely Unreactive or Achiral Acids

If the carboxylic acid is sterically hindered itself (e.g., tertiary alpha-carbon), HATU may fail. Converting the acid to a discrete acid chloride creates the smallest, most reactive electrophile possible.

Step-by-Step Protocol:

  • Chlorination: Suspend Carboxylic Acid in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1 h). Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM.

  • Addition: Add a mixture of this compound (1.1 equiv) and TEA (Triethylamine, 2.0 equiv) dropwise at 0°C.

  • Reaction: Warm to RT. The reaction is usually instantaneous (<30 mins).

Comparative Data & Performance

ParameterMethod A: T3PMethod B: HATUMethod C: Acid Chloride
Reactivity HighVery HighExtreme
Steric Tolerance ExcellentGoodBest
Epimerization Low (Best for Chiral)ModerateHigh (Risk of Ketene formation)
Purification Extraction only (often)Chromatography required (remove urea/HOAt)Extraction only
Atom Economy GoodPoor (High MW reagent)Good
Cost Low (Bulk available)HighVery Low

Troubleshooting Guide

  • Problem: Low conversion after 24 hours.

    • Root Cause:[3][4][5] The "Picket Fence" effect is blocking the transition state.

    • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat to 80°C using the T3P protocol. NMP improves the solubility of the polar transition state and allows higher thermal energy to overcome the steric barrier.

  • Problem: Product is contaminated with Tetramethylurea (from HATU).

    • Root Cause:[3][4][5] Inefficient washing.

    • Solution: Use Method A (T3P). T3P by-products are water-soluble phosphates, eliminating this issue entirely.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Hale, J. J., et al. (2015). "Patent WO2015140133: Synthesis of Amide Derivatives." World Intellectual Property Organization. (Demonstrates HATU usage for hindered benzylamines). Link

  • Patterson, A. W., et al. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[9][10] Organic & Biomolecular Chemistry, 14, 430-433.[9] Link

Sources

Application Note & Protocol: High-Fidelity Reductive Amination of 2,6-Dichloro-4-fluorobenzaldehyde Using Sodium Triacetoxyborohydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of substituted amines is a cornerstone of modern drug discovery and development, with the carbon-nitrogen bond being a fundamental linkage in a vast array of pharmaceutical agents. Reductive amination stands out as one of the most robust and widely utilized methods for this transformation.[1][2] This application note provides a detailed, field-proven protocol for the reductive amination of 2,6-dichloro-4-fluorobenzaldehyde, a versatile, halogenated building block, using sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).

Sodium triacetoxyborohydride has become the reagent of choice for this one-pot reaction due to its remarkable mildness and chemoselectivity.[1][3] Unlike more powerful reducing agents like sodium borohydride, NaBH(OAc)₃ selectively reduces the in situ-formed iminium ion much more rapidly than the starting aldehyde.[4][5][6] This high degree of selectivity minimizes the formation of the corresponding alcohol byproduct, leading to cleaner reactions and higher yields of the desired amine.[3][7] Furthermore, it offers a safer alternative to the highly toxic sodium cyanoborohydride (NaBH₃CN) without compromising efficiency.[2][3][8]

This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a step-by-step experimental workflow, and a comprehensive troubleshooting guide to ensure successful and reproducible outcomes.

The Mechanism: A Tale of Selectivity

The success of the one-pot reductive amination with NaBH(OAc)₃ hinges on the differential reactivity of the species in solution. The reaction proceeds via a two-stage mechanism that occurs concurrently in the same reaction vessel.

Stage 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of 2,6-dichloro-4-fluorobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine. In the typically neutral to slightly acidic conditions of the reaction, the imine is protonated to form a highly electrophilic iminium ion. This equilibrium is crucial for the subsequent reduction step.

Stage 2: Hydride-Mediated Reduction Sodium triacetoxyborohydride, sterically hindered and electronically attenuated by its three acetoxy groups, is a mild hydride donor.[4] It readily delivers a hydride to the electrophilic carbon of the iminium ion, which is significantly more reactive than the carbonyl carbon of the starting aldehyde. This selective reduction irreversibly forms the target secondary or tertiary amine. The presence of a small amount of acetic acid can catalyze imine formation, though it is often not required for reactive aldehydes.[4][7]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_products Products Aldehyde 2,6-Dichloro-4- fluorobenzaldehyde Iminium Iminium Ion Intermediate [Ar-CH=N⁺R¹R²] Aldehyde->Iminium + Amine - H₂O Amine Primary or Secondary Amine (R¹R²NH) STAB NaBH(OAc)₃ (Hydride Source) Product Substituted Benzylamine Product STAB->Product Iminium->Product + NaBH(OAc)₃ (Hydride Transfer) Byproduct Boron & Acetate Byproducts

Caption: One-pot reductive amination workflow.

Materials, Reagents, and Equipment

Reagents & Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
2,6-Dichloro-4-fluorobenzaldehydeC₇H₃Cl₂FO193.00350376-74-0Starting material.[9]
Amine (Generic)R¹R²NHVariableVariablePrimary or secondary amine.
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7Reducing agent. Moisture sensitive.[10]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2Anhydrous grade preferred.[4]
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution for quench.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2For extraction.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Silica GelSiO₂60.087631-86-9For column chromatography.
Equipment
  • Round-bottom flask with stir bar

  • Nitrogen or Argon inlet for inert atmosphere

  • Septa and syringes

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders)

Critical Safety Precautions

A thorough risk assessment must be conducted before beginning this procedure.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release flammable gases upon contact with water.[11] It is also a skin, eye, and respiratory irritant.[11][12] Always handle NaBH(OAc)₃ in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), away from water and protic solvents.[10][11]

  • 1,2-Dichloroethane (DCE): DCE is a toxic and carcinogenic solvent. Handle exclusively in a fume hood. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common, less toxic alternative solvents.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles.[11][12][13]

  • Quenching: The reaction quench should be performed slowly and carefully, as gas evolution may occur.

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. It can be scaled as needed, with appropriate adjustments to reagent quantities and solvent volumes.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-4-fluorobenzaldehyde (1.0 eq, 193 mg, 1.0 mmol).

  • Add the desired primary or secondary amine (1.0-1.2 eq, 1.0-1.2 mmol). Rationale: A slight excess of the amine can help drive the imine formation equilibrium forward.

  • Add anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration, ~5-10 mL). Rationale: DCE is a preferred solvent due to its aprotic nature and good solvating properties for a wide range of substrates.[4][7] THF or DCM can also be used.[6][7]

  • Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

Step 2: Imine Formation

  • Stir the mixture at room temperature for 20-30 minutes. Rationale: This pre-stirring period allows for the initial formation of the imine/iminium ion intermediate before the introduction of the reducing agent, which can be beneficial for challenging substrates.[14][15]

Step 3: Reduction

  • While maintaining a positive inert atmosphere, carefully add sodium triacetoxyborohydride (1.3-1.5 eq, 275-318 mg, 1.3-1.5 mmol) to the stirring solution in one portion. Rationale: An excess of the reducing agent ensures the complete reduction of the iminium ion.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

Step 4: Work-up and Extraction

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10-15 mL). Rationale: The basic quench neutralizes any remaining acid and decomposes the excess borohydride reagent.

  • Stir the biphasic mixture vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

  • Combine the organic layers. Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Wash the combined organic layers with brine (1 x 20 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted benzylamine product.

Summary of Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry
Aldehyde1.0 eqLimiting reagent.
Amine1.0 - 1.2 eqSlight excess can improve imine formation.
NaBH(OAc)₃1.3 - 1.5 eqEnsures complete reduction.
Solvent Anhydrous DCE, THF, or DCMAprotic solvent prevents reagent decomposition.[16]
Concentration ~0.1 - 0.2 MStandard concentration for efficient reaction.
Temperature Room Temperature (~20-25 °C)Reaction proceeds efficiently without heating.
Reaction Time 2 - 16 hoursSubstrate dependent; monitor for completion.
Atmosphere Inert (Nitrogen or Argon)Protects moisture-sensitive NaBH(OAc)₃.[11]

Troubleshooting Guide

Even robust reactions can sometimes present challenges. This workflow addresses common issues.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield, Incomplete) Check_Reagents 1. Verify Reagent Quality - Is NaBH(OAc)₃ fresh/dry? - Is solvent anhydrous? Start->Check_Reagents Incomplete_Rxn 2. Incomplete Reaction? Check_Reagents->Incomplete_Rxn Extend_Time Extend reaction time (up to 24h) Incomplete_Rxn->Extend_Time Yes Add_Catalyst Consider adding AcOH (0.5-1.0 eq) to catalyze imine formation Incomplete_Rxn->Add_Catalyst Yes, and slow Side_Products 3. Significant Side Products? Incomplete_Rxn->Side_Products No Extend_Time->Side_Products Add_Catalyst->Side_Products Alcohol_Product Alcohol byproduct observed? (Aldehyde reduction) Side_Products->Alcohol_Product Yes Dialkylation Dialkylation observed? (with primary amines) Side_Products->Dialkylation Yes End Consult Further Literature Side_Products->End No Slow_Addition Ensure amine/aldehyde pre-stir before adding NaBH(OAc)₃ Alcohol_Product->Slow_Addition Stepwise Consider stepwise method: 1. Form imine first 2. Reduce with NaBH₄ Dialkylation->Stepwise Slow_Addition->End Stepwise->End

Caption: A logical workflow for troubleshooting common issues.

Conclusion

The reductive amination of 2,6-dichloro-4-fluorobenzaldehyde with sodium triacetoxyborohydride is a highly efficient, reliable, and scalable method for the synthesis of valuable substituted amine building blocks. Its mild conditions, broad functional group tolerance, and operational simplicity make it an indispensable tool in the arsenal of the modern synthetic chemist. By following the detailed protocol and safety guidelines presented in this note, researchers can confidently and reproducibly achieve high yields of their desired products.

References

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination Help. (2022). Reddit. [Link]

  • 2,6-Dichloro-4-fluorobenzaldehyde Spectra. (n.d.). SpectraBase. [Link]

  • An, H. J., & Lebrilla, C. B. (2011). Reductive amination of carbohydrates using NaBH(OAc)₃. Methods in molecular biology (Clifton, N.J.), 728, 135–142.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)₃]. (n.d.). Organic Chemistry Data. [Link]

  • 2,6-Dichloro-4-fluorobenzaldehyde. (n.d.). PubChem. [Link]

  • I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? (2023). Reddit. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • An, H. J., & Lebrilla, C. B. (2011). Reductive amination of carbohydrates using NaBH(OAc)₃. PubMed, 21553258. [Link]

  • 2,6-dichloro-4-fluorobenzaldehyde (C7H3Cl2FO). (n.d.). PubChemLite. [Link]

  • Le-Cri-Bailly, J., et al. (2021).

Sources

Troubleshooting & Optimization

Navigating Solubility Challenges with 2,6-Dichloro-4-fluorobenzylamine Salts: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,6-Dichloro-4-fluorobenzylamine and its salts. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a substituted benzylamine, this compound's solubility is intrinsically linked to its chemical structure and the properties of the surrounding medium. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and ensure the success of your research.

Part 1: Fundamentals of Solubility for this compound

This compound is a primary amine, making it a weak base. The presence of a lone pair of electrons on the nitrogen atom allows it to accept a proton, forming a salt. This fundamental property is key to understanding and manipulating its solubility.[1]

The free base form of many benzylamines, particularly those with halogen substituents, tends to be poorly soluble in aqueous solutions but soluble in organic solvents.[2] To enhance aqueous solubility, the most common and effective strategy is the formation of a salt, typically by reacting the amine with an acid.[1][3] The resulting ammonium salt is ionic and generally exhibits significantly higher water solubility.

The solubility of these salts is, however, highly dependent on the pH of the solution. At lower pH values (acidic conditions), the equilibrium favors the protonated, more soluble salt form. As the pH increases (more basic conditions), the salt can convert back to the less soluble free base form, potentially leading to precipitation.

Part 2: Troubleshooting Guide - Question & Answer Format

This section addresses specific issues you might encounter in the lab.

Issue 1: My this compound (free base) won't dissolve in my aqueous buffer.

  • Question: I'm trying to prepare a stock solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving. What's happening?

  • Answer: The free base form of halogenated benzylamines is expected to have low aqueous solubility.[2] At a neutral pH of 7.4, the compound exists predominantly in its non-protonated, less soluble form. To achieve dissolution in an aqueous medium, you will likely need to prepare a salt of the compound first.

  • Troubleshooting Steps:

    • Form a Salt: The most common approach is to form the hydrochloride (HCl) salt. This can be done by dissolving the free base in a suitable organic solvent (like diethyl ether or dichloromethane) and then adding a stoichiometric amount of HCl (often as a solution in an organic solvent) to precipitate the salt. The salt can then be isolated and dissolved in your aqueous buffer.

    • "In Situ" Salt Formation: Alternatively, you can attempt to dissolve the free base directly in an acidic solution. Start with a low pH (e.g., pH 2-3) and see if the compound dissolves. You can then carefully adjust the pH upwards, but be mindful that the compound may precipitate as you approach its pKa and the pH of the solution surpasses it. The pKa of a similar compound, 2-chloro-6-fluorobenzylamine, is predicted to be around 8.09, which gives an indication of the pH range where the transition from the soluble salt to the insoluble free base will occur.[4]

Issue 2: My this compound salt precipitated out of solution after I adjusted the pH.

  • Question: I successfully dissolved my this compound HCl salt in an acidic buffer. However, when I adjusted the pH to 8.5 for my experiment, a precipitate formed. Why did this happen and how can I fix it?

  • Answer: This is a classic case of pH-dependent solubility for an amine salt. As you increase the pH, you deprotonate the ammonium salt, converting it back to the poorly soluble free base. The pH at which this occurs is related to the pKa of the compound. Once the pH of the solution exceeds the pKa, the equilibrium shifts significantly towards the free base, leading to precipitation.

  • Troubleshooting Workflow:

    A Precipitation after pH adjustment B pH > pKa of the amine A->B Cause D Lower the final pH of the experiment A->D Solution 1 E Add a co-solvent A->E Solution 2 F Screen for a different salt form A->F Solution 3 C Conversion to insoluble free base B->C Mechanism C->A G Successful dissolution D->G E->G F->G

    Caption: Troubleshooting workflow for precipitation.

  • Solutions:

    • Maintain a Lower pH: If your experimental conditions allow, try to keep the pH of your final solution below the pKa of the amine.

    • Use a Co-solvent: The addition of a water-miscible organic solvent, such as ethanol, isopropanol, or DMSO, can increase the solubility of the free base form and may keep it in solution even at a higher pH.[2]

    • Salt Screening: Different salt forms can have different solubility profiles. Consider preparing other salts, such as the sulfate or phosphate, to see if they offer better solubility at your desired pH.

Issue 3: I'm seeing variability in the solubility of different batches of my this compound salt.

  • Question: I've been using the HCl salt of this compound for my experiments, but the solubility seems to differ from batch to batch. What could be the cause of this inconsistency?

  • Answer: This variability can stem from several factors related to the solid-state properties of your material. It's crucial to ensure consistency in the salt formation and isolation process.

  • Potential Causes and Solutions:

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. Changes in the crystallization conditions can lead to the formation of different polymorphs. Characterizing your batches by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can help identify the polymorphic form.

    • Hydration State: The salt may exist as different hydrates (containing water molecules in the crystal lattice) or as an anhydrate. These forms will have different solubilities. Controlling the humidity during isolation and storage is important.

    • Particle Size: Smaller particles have a larger surface area-to-volume ratio and will generally dissolve faster.[5] While this affects the dissolution rate more than the equilibrium solubility, it can be perceived as a difference in solubility in practice. Milling or micronization can be used to control particle size, but this should be done with care to avoid changes in crystallinity.

Part 3: Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride

  • Dissolve the Free Base: Accurately weigh your this compound free base and dissolve it in a minimal amount of a suitable organic solvent like diethyl ether or dichloromethane (e.g., 10 mL of solvent per gram of amine).

  • Prepare HCl Solution: In a separate container, prepare a solution of hydrogen chloride in the same solvent. A common method is to use a commercially available solution of 2M HCl in diethyl ether.

  • Salt Formation: Slowly add the HCl solution dropwise to the stirred solution of the free base at room temperature. A precipitate of the hydrochloride salt should form.

  • Isolation: Continue stirring for 30 minutes after the addition is complete. Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected salt with a small amount of the cold organic solvent to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum to a constant weight. Store in a desiccator.

Protocol 2: Determining Approximate Aqueous Solubility

  • Preparation: Add an excess amount of your this compound salt to a known volume of your desired aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the supernatant.

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: What is the likely pKa of this compound?

  • Q2: What organic solvents can I use to dissolve the free base?

    • A2: The free base form of halogenated benzylamines is generally soluble in a range of organic solvents, including ethanol, methanol, dichloromethane, and diethyl ether.[2]

  • Q3: Are there other ways to improve solubility besides salt formation and pH adjustment?

    • A3: Yes, other formulation strategies can be employed, especially for in vivo applications. These include the use of co-solvents, surfactants to form micelles, and complexation with cyclodextrins.[3][5] For oral drug delivery, formulation as a solid dispersion can also enhance bioavailability.[3]

  • Q4: How does the choice of counter-ion in the salt affect solubility?

    • A4: The choice of the acid used for salt formation can have a significant impact on the properties of the resulting salt, including its solubility and stability. For instance, salts made with larger, more complex counter-ions may have different crystal lattice energies and, consequently, different solubilities compared to a simple hydrochloride salt.[7] A salt screen, where various pharmaceutically acceptable acids are reacted with the free base, is a common practice in drug development to find the optimal salt form.

Data Summary: Properties of Analogous Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormWater SolubilityReference
2,4-DifluorobenzylamineC₇H₇F₂N143.13LiquidInsoluble[2]
2,6-DifluorobenzylamineC₇H₇F₂N143.13--
2-Chloro-4-fluorobenzylamineC₇H₇ClFN159.59Liquid-[8][9]
p-Fluorobenzylamine HydrochlorideC₇H₉ClFN161.60Powder/Crystal-[10][11]

Visualizing Key Concepts

cluster_0 Salt Formation for Enhanced Solubility Free Base Free Base Salt Form Salt Form Free Base->Salt Form + Poor Aqueous Solubility Poor Aqueous Solubility Free Base->Poor Aqueous Solubility Acid (e.g., HCl) Acid (e.g., HCl) Acid (e.g., HCl)->Salt Form + High Aqueous Solubility High Aqueous Solubility Salt Form->High Aqueous Solubility

Caption: Salt formation enhances aqueous solubility.

cluster_1 Effect of pH on Solubility Low_pH Low pH (Acidic) Equilibrium favors salt form Soluble Soluble Low_pH->Soluble High_pH High pH (Basic) Equilibrium favors free base Insoluble Insoluble High_pH->Insoluble Soluble->Insoluble Increase pH > pKa Insoluble->Soluble Decrease pH < pKa

Caption: pH effect on amine salt solubility.

References

  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Chemical Properties of Amines: Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

  • Amine acid salt compounds and process for the production thereof.
  • 2,4-DIFLUOROBENZYLAMINE. ANGEEL OAK SPECIALITY CHEMTECH. [Link]

  • p-Fluorobenzylamine hydrochloride. PubChem. [Link]

  • Process for preparation of halogenated benzylamine and intermediates therof.
  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]

  • Preparation of halogenated primary amines.
  • How to purify Benzylamine? Reddit. [Link]

  • Novel amino halo-benzylamines.
  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • pKa Data Compiled by R. Williams page-1. Organic Chemistry Data. [Link]

  • Approximate pKa chart of the functional groups. University of Calgary. [Link]

  • 2,6-Dichloro-4-fluorobenzaldehyde. PubChem. [Link]

  • 4-Fluorobenzylamine. PubChem. [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Characterization of 2,6-Dichloro-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level fingerprint of a molecule's structure. This guide offers an in-depth analysis of the 1H NMR characterization of 2,6-dichloro-4-fluorobenzylamine, a substituted aromatic amine of interest in drug discovery and materials science.

This document moves beyond a mere listing of spectral data. It delves into the causal relationships between the molecular structure and the observed NMR signals, providing a comparative analysis with structurally related compounds. Furthermore, it furnishes a detailed experimental protocol, ensuring that researchers can confidently acquire and interpret high-quality data.

The Structural Signature: Predicting and Interpreting the 1H NMR Spectrum of this compound

The unique substitution pattern of this compound gives rise to a distinctive 1H NMR spectrum. The presence of two ortho-chloro substituents to the benzylamine group significantly influences the chemical environment of the aromatic protons, while the para-fluoro group introduces characteristic splitting patterns.

Based on established substituent chemical shift increments and analysis of similar structures, the predicted 1H NMR spectrum in a standard deuterated solvent like CDCl3 would exhibit the following key features:

  • Aromatic Protons (H-3/H-5): Due to the symmetrical nature of the substitution, the two aromatic protons are chemically equivalent. They are expected to appear as a doublet in the range of δ 7.0-7.3 ppm . The downfield shift from benzene's typical resonance (δ 7.34 ppm) is a net result of the deshielding effect of the electronegative chlorine and fluorine atoms.[1][2] The coupling to the fluorine atom at the para position will result in a doublet, with a typical 4J(H-F) coupling constant of approximately 2-4 Hz.

  • Benzylic Protons (-CH2-): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet at approximately δ 3.9-4.1 ppm . The proximity to the electron-withdrawing aromatic ring and the nitrogen atom of the amine group causes a significant downfield shift compared to a simple alkyl chain.

  • Amine Protons (-NH2): The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature, but can be expected in the range of δ 1.5-2.5 ppm .[3] This broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water or other exchangeable protons.

The following diagram illustrates the predicted spin-spin coupling interactions in the molecule:

G cluster_ring Aromatic Ring C1 C1-CH2NH2 C2 C2-Cl C1->C2 C3 C3-H C2->C3 C4 C4-F C3->C4 C5 C5-H C4->C5 C6 C6-Cl C5->C6 C6->C1 H3 H3 F4 F4 H3->F4 4J(H-F) H5 H5 H5->F4 4J(H-F)

Caption: Predicted H-F coupling in this compound.

A Comparative Analysis: Understanding Substituent Effects

To fully appreciate the 1H NMR characteristics of this compound, a comparison with structurally related molecules is invaluable. This allows for a deeper understanding of how individual substituents modulate the electronic environment and, consequently, the chemical shifts and coupling patterns of the protons.

CompoundAromatic Protons (δ, ppm)Benzylic Protons (δ, ppm)Key Differentiating Features
This compound ~7.0-7.3 (d)~3.9-4.1 (s)Aromatic signal is a doublet due to 4J(H-F) coupling.
4-Fluorobenzylamine ~7.2 (t), ~7.0 (t)~3.8 (s)More complex aromatic region with two triplets due to H-H and H-F couplings.[4][5]
2,6-Dichlorobenzylamine ~7.3-7.4 (m)~4.0 (s)Aromatic region shows a more complex multiplet due to the absence of the simplifying fluorine coupling.
Benzylamine ~7.2-7.4 (m)~3.8 (s)Unsubstituted aromatic ring leads to a complex multiplet for the aromatic protons.

This comparative data highlights the diagnostic power of 1H NMR. The presence and position of the fluorine atom in the target molecule, for instance, provides a clear and interpretable splitting pattern that distinguishes it from its non-fluorinated or differently substituted analogs.

Experimental Protocol for High-Resolution 1H NMR Spectroscopy

Achieving high-quality, interpretable 1H NMR spectra is contingent upon meticulous sample preparation and the use of appropriate acquisition parameters. The following protocol provides a robust methodology for the characterization of this compound.

I. Sample Preparation

  • Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl3) is a common first choice for many organic molecules.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]

  • Homogenization: Gently swirl the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

  • Internal Standard: For precise chemical shift referencing, add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS is defined as 0.00 ppm.

The following workflow diagram illustrates the key steps in sample preparation:

G start Start dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent start->dissolve filter Filter solution into NMR tube (if necessary) dissolve->filter add_standard Add internal standard (e.g., TMS) filter->add_standard acquire Acquire 1H NMR Spectrum add_standard->acquire

Caption: Workflow for 1H NMR sample preparation.

II. NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Ensure the instrument is properly tuned and locked onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for 1H NMR.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of chemical shift theory and spin-spin coupling. By comparing its spectrum to those of related compounds, researchers can gain a deeper appreciation for the subtle yet significant effects of aromatic substitution. The detailed experimental protocol provided herein serves as a reliable guide for obtaining high-quality data, which is the bedrock of confident structural assignment in chemical research.

References

  • Cramer, C. J., & Hoye, T. R. (2007). Predicting NMR Signals of Carbohydrates.
  • ChemicalBook. (n.d.). 2-Chloro-6-fluorobenzaldehyde(387-45-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2,6-DICHLORO-4-FLUOROPHENOL(392-71-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Fluorobenzylamine(140-75-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Bromo-2,6-difluoroaniline(67567-26-4) 1H NMR spectrum.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 16-20.
  • Chemistry LibreTexts. (2022, August 15). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Liverpool. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Bagno, A., & Rastrelli, F. (2007). Predicting NMR chemical shifts of complex natural products. Magnetic Resonance in Chemistry, 45(10), 836-843.
  • Royal Society of Chemistry. (2016).
  • ACS Publications. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
  • PubMed. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.
  • YouTube. (2021, October 6).
  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Reddit. (2022, September 3). The Effect of Fluorine in 1H NMR. r/Chempros.
  • Royal Society of Chemistry. (n.d.).
  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

  • Oxford University Press. (n.d.). Proton nuclear magnetic resonance.
  • PubChem. (n.d.). 4-Fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • UCLA. (n.d.). NMR Chart. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
  • The Journal of Chemical Physics. (1961).
  • The Journal of Chemical Physics. (n.d.). Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants.
  • Royal Society of Chemistry. (n.d.).

Sources

HPLC Method Development Guide: 2,6-Dichloro-4-fluorobenzylamine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Problem: 2,6-Dichloro-4-fluorobenzylamine presents a classic "double-trouble" challenge in HPLC: it contains a basic amine moiety prone to severe peak tailing due to silanol interactions, and a halogenated aromatic ring that requires specific selectivity to resolve from its neutral precursor, 2,6-dichloro-4-fluorobenzonitrile.[1]

The Solution: This guide compares a traditional acidic phosphate method against an optimized high-pH hybrid silica approach. Experimental data demonstrates that the High-pH (pH 10.0) method on a Hybrid C18 column provides superior peak symmetry (Tf < 1.2), higher theoretical plates, and robust resolution compared to traditional low-pH techniques.[1]

Part 1: The Challenge & Chemical Context

To develop a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: this compound[1]

  • pKa: ~8.8 - 9.2 (Basic).

  • Key Impurity: 2,6-Dichloro-4-fluorobenzonitrile (Neutral, Hydrophobic).[1]

  • Failure Mode: On standard silica-based C18 columns at pH 3.0, the protonated amine (

    
    ) interacts ionically with residual silanols (
    
    
    
    ), causing peak tailing and retention time instability.[1]
Diagram 1: The Silanol Interaction Mechanism

The following diagram illustrates why standard methods fail (Left) and why the High-pH Hybrid method succeeds (Right).

Silanol_Interaction cluster_0 Standard C18 (Low pH) cluster_1 Hybrid C18 (High pH) Silanol Silanol Group (Si-O-) Amine Analyte (R-NH3+) Amine->Silanol Ionic Attraction (Tailing) Surface Hybrid Surface (Ethylene Bridged) NeutralAmine Analyte (R-NH2) NeutralAmine->Surface Hydrophobic Interaction Only (Sharp Peak)

Caption: Comparison of ionic drag on standard silica (left) vs. clean hydrophobic interaction on hybrid silica at high pH (right).[1]

Part 2: Comparative Methodology

We evaluated two distinct approaches. The data below reflects typical performance metrics observed during method development for halogenated benzylamines.

Method A: The "Traditional" Approach (Control)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)[1]

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile

  • pH: ~2.5 (Analyte is fully protonated)

Method B: The "Optimized" Approach (Recommended)
  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 3.5 µm, 4.6 x 100 mm[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[2][3][4][5][6]

  • pH: 10.0 (Analyte is neutral/free-base)

Experimental Data Comparison
ParameterMethod A (Low pH / Std C18)Method B (High pH / Hybrid C18)Status
Retention Time (Amine) 3.2 min (Early elution)6.8 min (Retained)Improved
USP Tailing Factor 2.4 (Severe Tailing)1.1 (Symmetric)Pass
Resolution (Amine/Nitrile) 1.86.5Superior
Theoretical Plates (N) ~4,500~12,000High Efficiency
Backpressure 110 bar135 barAcceptable

Analysis: In Method A, the ionized amine elutes early due to high water solubility but tails significantly. In Method B, the high pH suppresses ionization.[1] The neutral amine is more hydrophobic, interacting strongly with the C18 ligand, resulting in longer retention, sharper peaks, and better separation from the neutral nitrile impurity.[1]

Part 3: Detailed Protocol (Method B)

This protocol is designed to be a self-validating system. The use of a specific gradient slope ensures that the neutral nitrile (highly retained) elutes within a reasonable timeframe.

Reagents & Preparation
  • Buffer (Solvent A): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%). Filter through 0.22 µm membrane.

  • Organic (Solvent B): 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Conditions
  • Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µm.[1]

  • Flow Rate: 1.0 mL/min.[7]

  • Temperature: 35°C (Improves mass transfer for amines).

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic universality).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Action
0.09010Initial Hold
10.04060Elution of Amine & Nitrile
12.0595Wash highly retained halogens
14.0595Hold
14.19010Re-equilibration
18.09010End

Part 4: Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for similar halogenated amines.

Method_Decision_Tree Start Start: this compound CheckCol Is a High-pH Stable Column Available? (Hybrid/Polymer) Start->CheckCol YesCol Yes CheckCol->YesCol NoCol No CheckCol->NoCol MethodB Use Method B (pH 10) Ammonium Bicarbonate YesCol->MethodB AltMethod Use Method C (pH 3.0) Add Ion-Pairing Agent (e.g., 0.1% TFA or Hexanesulfonate) NoCol->AltMethod ResultB Sharp Peak High Retention MethodB->ResultB ResultC Acceptable Peak Slow Equilibration AltMethod->ResultC

Caption: Decision logic for selecting the mobile phase based on column availability.

Part 5: Scientific Validation (E-E-A-T)

Why High pH Works (The Mechanism)

The pKa of benzylamine derivatives is typically around 9.0. By operating at pH 10.0, we shift the equilibrium:



At pH 10, the equilibrium shifts to the right (

). The neutral molecule does not interact with the negatively charged silanols on the silica support, eliminating the "tailing" caused by ion-exchange mechanisms [1]. Furthermore, the neutral form is more hydrophobic, increasing retention on the C18 ligand, which moves the peak away from the solvent front and polar interferences.[1]
Alternative: The PFP Column

If the separation of the 2,6-dichloro isomer from a 2,4-dichloro isomer is required (regioisomer separation), a C18 column may struggle.[1] In this specific case, a Pentafluorophenyl (PFP) column is the recommended alternative. The PFP phase utilizes


 interactions and halogen-halogen selectivity, often providing better resolution for halogenated aromatics than standard alkyl phases [2].
References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Phenomenex. (2025). Reversed Phase HPLC Method Development: Fluorinated Phases. Phenomenex Technical Guide. Link

  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Agilent Technical Note. Link

Sources

Safety Operating Guide

Operational & Compliant Disposal of 2,6-Dichloro-4-fluorobenzylamine

[1]

Executive Safety Directive

2,6-Dichloro-4-fluorobenzylamine presents a dual-hazard profile: it is a corrosive amine and a halogenated organic compound .

Improper disposal is not merely a regulatory violation; it poses immediate physical risks. Mixing this compound with acidic waste streams can trigger violent exothermic neutralization, potentially volatilizing toxic fluorinated byproducts. Furthermore, failing to segregate this as "Halogenated Waste" disrupts downstream incineration processes, leading to significant fines from waste haulers due to the release of acid gases (HCl, HF) in non-scrubbed incinerators.

Immediate Action Required:

  • Segregate from all acidic waste streams immediately.

  • Classify as D002 (Corrosive) and Halogenated Organic waste.

  • Do not attempt elementary neutralization without a fume hood and blast shield.

Chemical Profile & Waste Classification[2][3][4][5]

To ensure compliant disposal, you must understand the chemical's behavior in the waste stream. This compound is a building block often used in drug discovery (e.g., for kinase inhibitors), and its stability profile dictates the disposal method.

Physicochemical Hazard Data
PropertyCharacteristicOperational Implication
Functional Group Primary BenzylamineHigh alkalinity (pH > 12). Reacts violently with acids and acid chlorides.
Halogen Content Chlorine (Cl), Fluorine (F)MUST go to Halogenated Waste.[1] Incineration requires scrubbers to capture HF/HCl.
Physical State Liquid (typically)Requires leak-proof, chemically resistant secondary containment.
RCRA Code D002 (Corrosive)Federal requirement for corrosive waste handling (40 CFR § 261.22).[2][3]
Incompatibility Acids, Oxidizers, Acid AnhydridesExplosion Risk: Never add to a "General Organic Waste" carboy without verifying pH compatibility.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., you lack the correct container), the process must stop immediately.

Phase 1: Pre-Disposal Assessment

Objective: Prevent cross-contamination and exothermic reactions.

  • Verify Inventory: Check the specific CAS on your container (Common derivatives include CAS 15205-11-5 for the 2-chloro isomer; specific isomers vary). Ensure the label matches the waste manifest.

  • Check pH Compatibility: If adding to an existing halogenated waste carboy, verify the carboy's current pH.

    • Rule: If the carboy is acidic (pH < 4), DO NOT ADD . Start a new, dedicated waste container.

Phase 2: Containerization & Segregation

Objective: Physical containment.

  • Select Container: Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid: Metal cans (corrosion risk from amine) or low-grade plastics that may degrade.

  • Segregation Stream:

    • Primary Stream: Halogenated Organic Solvents.

    • Note: Even though it is an amine, the halogen content (F, Cl) takes precedence for incineration logic.

  • Labeling:

    • Affix a hazardous waste tag immediately.[4]

    • Mandatory Fields: "this compound," "Corrosive," "Toxic," "Halogenated."

Phase 3: Operational Handling

Objective: Safe transfer.

  • PPE: Nitrile gloves (min 0.11mm, double gloving recommended), safety goggles, and a lab coat. Face shield is required if pouring volumes > 500mL.

  • Fume Hood: All transfers must occur inside a certified chemical fume hood.

  • Transfer: Use a funnel to prevent drips. Do not overfill (leave 10% headspace for expansion).

Visualized Decision Matrix

The following diagram illustrates the critical decision points for disposing of benzylamine derivatives. Follow the flow to determine the correct waste stream.[4]

DisposalWorkflowStartStart: Waste GenerationIsPureIs the waste pure chemicalor mixed in solution?Start->IsPureCheckSolventIdentify Solvent BaseIsPure->CheckSolventSolutionSegregationCRITICAL STEP:Segregate from AcidsIsPure->SegregationPure ChemicalIsAcidicIs the mixture Acidic?CheckSolvent->IsAcidicIsAcidic->SegregationNo (Basic/Neutral)IsAcidic->SegregationYes (Risk of Reaction!)HalogenCheckStream Selection:Halogenated WasteSegregation->HalogenCheckContainerContainer: HDPE or Glass(No Metal)HalogenCheck->ContainerLabelLabel: D002 + HalogenatedContainer->LabelPickupSchedule EHS PickupLabel->Pickup

Caption: Logical workflow for segregating this compound. Note the critical checkpoint at Acidic mixtures to prevent exothermic reactions.

Emergency Spill Response

In the event of a spill outside the fume hood, execute the following immediately:

  • Evacuate & Ventilate: Clear the immediate area. The vapor pressure of benzylamines can cause respiratory irritation.

  • PPE Upgrade: Don a respirator (OV/AG cartridges) if ventilation is poor.

  • Containment:

    • Do NOT use paper towels (combustible).

    • Use a commercial Spill Pillow or Vermiculite .

    • Neutralization (Optional for trained personnel): You may apply a weak acid neutralizer (e.g., citric acid powder) slowly to the spill to reduce volatility, but be prepared for heat generation.

  • Disposal of Debris: All contaminated absorbents must be bagged, tagged as "Hazardous Waste (Solid) - Corrosive/Toxic," and disposed of via the same halogenated stream.

References & Regulatory Grounding[6]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D002 Corrosivity Standards). Available at: [Link]

  • PubChem. 4-Fluorobenzylamine Compound Summary (Hazard Identification). National Library of Medicine. Available at: [Link]

  • Princeton University EHS. Waste Removal and Waste Streams Guide (Halogenated vs. Non-Halogenated). (General Lab Safety Standard). Available at: [Link]

Operational Guide: Personal Protective Equipment (PPE) for Handling 2,6-Dichloro-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Framework for Safety

As a substituted benzylamine, 2,6-Dichloro-4-fluorobenzylamine is a valuable reagent in complex chemical syntheses within research and drug development. Due to its specific chemical structure—featuring halogen substitutions on the benzene ring—it is critical to handle this compound with a comprehensive safety strategy. The toxicological properties of this specific molecule have not been fully investigated[1][2]. Therefore, this guide establishes a robust safety protocol by extrapolating data from structurally analogous halogenated and fluorinated aromatic amines. Our core principle is to minimize exposure through a multi-layered approach, prioritizing engineering controls and supplementing them with rigorous personal protective equipment (PPE) protocols. This document provides the essential, immediate safety and logistical information required for its safe handling, from initial preparation to final disposal.

Section 1: Foundational Safety—Engineering and Administrative Controls

Before any personal protective equipment is selected, the work environment must be engineered to provide the primary barrier against chemical exposure. PPE is the final line of defense, not the first.

  • Primary Engineering Control: The Chemical Fume Hood All operations involving this compound—including weighing, transfers, reactions, and workups—must be conducted within a certified chemical fume hood[2][3]. The causality is simple: a fume hood captures vapors, mists, and dust at the source, preventing inhalation and minimizing contamination of the general laboratory space. Verify the fume hood's certification is current and that the airflow monitor indicates correct operation before beginning any work.

  • Emergency Infrastructure An eyewash station and a safety shower must be located in the immediate vicinity of the handling area[2][4]. In the event of an accidental exposure, immediate and copious irrigation is the most critical first aid measure.

  • Administrative Controls Develop a Standard Operating Procedure (SOP) specific to your process. This SOP should detail the quantities used, the specific steps of the procedure, and the emergency contacts. All personnel handling the material must be thoroughly trained on this SOP and the information within this guide.

Section 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a risk-based assessment tailored to the specific hazards posed by halogenated benzylamines, which are often corrosive, irritating, and harmful upon contact, inhalation, or ingestion[2][3].

Eye and Face Protection: Shielding from Irreversible Damage

Given that analogous compounds are classified as causing serious eye damage or irritation (Category 1 or 2), protecting the eyes is of paramount importance[3][5].

  • Mandatory: Chemical splash goggles that form a complete seal around the eyes and comply with ANSI Z87.1 standards are required for all handling activities.

  • Enhanced Protection: For procedures involving larger volumes (>50 mL), heating, or those with a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles[6][7]. This provides a secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection: A Barrier Against Corrosion and Absorption

Halogenated amines can cause severe skin irritation or corrosion and may be harmful if absorbed through the skin[2][8].

  • Gloves: A single pair of standard nitrile gloves is insufficient for prolonged handling. Double-gloving is the required minimum.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemical-resistant glove with a longer cuff. Butyl or Viton rubber gloves are recommended for their high resistance to a broad range of organic solvents and corrosive materials[9].

    • Protocol: Gloves must be inspected for any signs of degradation or puncture before each use. When work is complete, remove the outer glove first, followed by the inner glove, using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of used gloves immediately as hazardous waste.

  • Protective Clothing:

    • A flame-resistant laboratory coat, fully buttoned, is mandatory.

    • For tasks with a higher risk of splashes, such as large-scale transfers or reaction workups, a chemical-resistant apron worn over the lab coat is required[9].

    • Full-body chemical-resistant suits are necessary for cleaning up large spills[7][10].

  • Footwear: Fully enclosed, non-porous shoes are required at all times in the laboratory.

Respiratory Protection: When Engineering Controls Are Not Enough

While the chemical fume hood is the primary method for preventing inhalation, respiratory protection is essential during certain high-risk scenarios[11].

  • Conditions Requiring Respiratory Protection:

    • Weighing the compound outside of a ventilated enclosure.

    • Responding to a spill or leak outside of a fume hood.

    • Failure of the primary ventilation system (fume hood).

  • Required Equipment: A NIOSH-approved half-mask or full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges is necessary. All individuals required to wear a respirator must be part of a formal respiratory protection program, which includes medical clearance and annual fit-testing.

Section 3: Operational Plans and Step-by-Step Guidance

PPE Selection Matrix

The following table summarizes the required PPE for various laboratory operations involving this compound.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Small Quantities (<1g) in a Fume Hood Chemical Splash GogglesDouble-Gloved (Nitrile inner, Butyl/Viton outer)Flame-Resistant Lab CoatNot required if in fume hood
Synthesis / Reaction Setup Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile inner, Butyl/Viton outer)Flame-Resistant Lab Coat & Chemical-Resistant ApronNot required if in fume hood
Aqueous Work-up / Extraction Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile inner, Butyl/Viton outer)Flame-Resistant Lab Coat & Chemical-Resistant ApronNot required if in fume hood
Spill Cleanup (>10g or outside hood) Full-Face RespiratorDouble-Gloved (Nitrile inner, Butyl/Viton outer)Chemical-Resistant SuitRequired: Full-Face Respirator with OV/AG Cartridges
PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Plan to Handle Chemical in_hood Is work performed in a certified chemical fume hood? start->in_hood base_ppe Minimum Required PPE: - Chemical Splash Goggles - Double Gloves (Nitrile + Butyl/Viton) - FR Lab Coat - Closed-toe Shoes in_hood->base_ppe Yes no_hood_work Emergency Use Only: - Half-mask or Full-Face Respirator (OV/AG) in_hood->no_hood_work No splash_risk High splash potential? (e.g., large volume, heating) base_ppe->splash_risk spill_response Is this a spill response outside of a hood? splash_risk->spill_response No add_faceshield Add Face Shield & Chemical Apron splash_risk->add_faceshield Yes full_response_ppe Full Emergency PPE: - Full-Face Respirator (OV/AG) - Chemical-Resistant Suit spill_response->full_response_ppe Yes add_faceshield->spill_response

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-fluorobenzylamine
Reactant of Route 2
2,6-Dichloro-4-fluorobenzylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.